N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide

説明

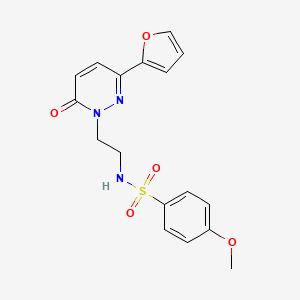

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a pyridazinone derivative featuring a 6-oxopyridazin-1(6H)-yl core substituted with a furan-2-yl group at the 3-position. The ethyl linker connects the pyridazinone moiety to a 4-methoxybenzenesulfonamide group.

特性

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-24-13-4-6-14(7-5-13)26(22,23)18-10-11-20-17(21)9-8-15(19-20)16-3-2-12-25-16/h2-9,12,18H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBMGMSESPEVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the construction of the pyridazinone moiety. The final step involves the sulfonation and methoxylation to introduce the methoxybenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

化学反応の分析

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridazinone moiety can be reduced to form pyridazine derivatives.

Substitution: The methoxybenzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyridazinone moiety can produce pyridazine derivatives.

科学的研究の応用

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can bind to enzymes or receptors, modulating their activity. The methoxybenzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

類似化合物との比較

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a)

- Structure: Features a pyridinone core (vs. pyridazinone) and a benzothiazole substituent linked to a sulfonamide.

- Synthesis: Prepared via condensation of sodium salts with sulfonohydrazides in ethanol .

- Key Difference: Pyridinone cores differ in ring saturation and electronic properties from pyridazinones, which may affect binding kinetics.

Antipyrine/Pyridazinone Hybrids (6e–6k)

- Structure: Pyridazinone cores linked to antipyrine (pyrazolone) moieties via acetamide or propanamide bridges. Examples include piperazinyl or aryl substituents .

- Synthesis : Synthesized via DCM-MeOH chromatography with yields ranging from 42% to 62% .

Physicochemical and Spectroscopic Properties

Insights : The target compound’s furan protons (~6.3–7.5 ppm) and sulfonamide aromatic protons (~7.3–7.8 ppm) align with trends observed in . Its molecular weight (~417 Da) suggests moderate lipophilicity, comparable to benzothiazole derivatives .

生物活性

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyridazinone moiety, and a sulfonamide group, which are critical for its biological activity. The molecular formula is , with a molecular weight of 317.37 g/mol. Its structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O3S |

| Molecular Weight | 317.37 g/mol |

| LogP | 2.8352 |

| Polar Surface Area | 77.579 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological processes:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, impacting metabolic pathways.

- Modulation of Receptor Activity : The furan and pyridazinone moieties could interact with receptors involved in inflammation and cancer progression.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly through its agonistic activity on formyl peptide receptors (FPRs). These receptors play crucial roles in regulating inflammation and immune responses.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .

- Antimicrobial Efficacy : In a comparative analysis against common pathogens, this compound demonstrated MIC values comparable to established antibiotics .

- Inflammation Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokine levels in activated human umbilical vein endothelial cells (HUVECs), indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected m/z 402.0924 for C₁₈H₁₇N₃O₅S) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for patent applications .

How can researchers mitigate instability of the pyridazinone ring during long-term storage?

Advanced Research Question

The 6-oxopyridazinone ring is prone to hydrolysis and oxidation:

- Storage Conditions : Lyophilize and store under inert gas (argon) at -20°C in amber vials to limit light/oxygen exposure .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to buffer solutions .

What in vitro assays are most suitable for preliminary evaluation of this compound’s therapeutic potential?

Basic Research Question

- Enzyme Inhibition : Fluorescence-based assays (e.g., tryptophan quenching for sulfonamide-binding proteases) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .

- Solubility-Permeability : Parallel artificial membrane permeability assay (PAMPA) and shake-flask solubility tests .

How does the compound’s logP value correlate with its cellular uptake, and how can this be optimized?

Advanced Research Question

The experimental logP (2.8 ± 0.3) suggests moderate lipophilicity. To improve uptake:

- Prodrug Derivatization : Introduce ester groups at the sulfonamide nitrogen, cleaved intracellularly by esterases .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and tumor targeting .

What are the key differences in reactivity between this compound and its N-alkylated analogs?

Advanced Research Question

N-Alkylation (e.g., replacing the ethyl linker with propyl) reduces sulfonamide acidity (pKa shift from ~8.5 to ~9.2), altering:

- Binding Kinetics : Slower dissociation rates in target-enzyme complexes due to increased hydrophobicity .

- Metabolic Pathways : Shift from cytochrome P450 3A4 to 2D6-mediated oxidation, affecting drug-drug interaction profiles .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

- Photoaffinity Labeling : Incorporate a diazirine moiety into the sulfonamide group for covalent crosslinking and pull-down assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm stoichiometry and affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。